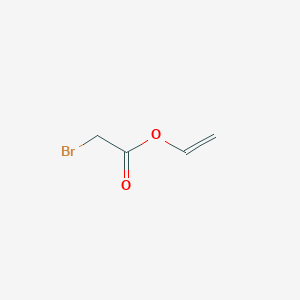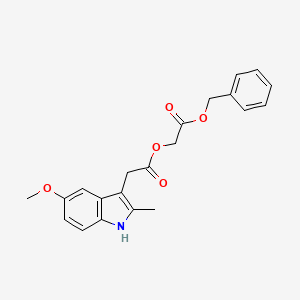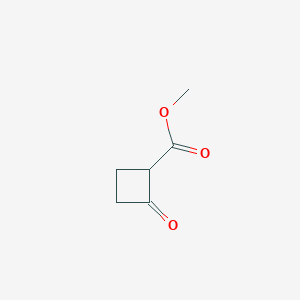
Methyl 2-oxocyclobutanecarboxylate
Vue d'ensemble
Description
“Methyl 2-oxocyclobutanecarboxylate” is a chemical compound with the molecular formula C6H8O3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The exact structure would require more specific information or a detailed analysis .Applications De Recherche Scientifique
Photocycloaddition Reactions
Methyl 2-oxocyclobutanecarboxylate, due to its unique structure, participates in various photocycloaddition reactions. For example, the irradiation of methyl 2- and 3-chromonecarboxylate in the presence of various alkenes produces cyclobutane type adducts. These reactions are influenced by the reactivity of the compound, where methyl 2-chromonecarboxylate shows higher photochemical reactivity compared to its 3-chromonecarboxylate counterpart, leading predominantly to the formation of endo adducts. These findings have been validated through X-ray structural analysis, highlighting the compound's utility in synthesizing complex cyclobutane structures within research environments (Sakamoto et al., 2012).
Ester and Formyl Group Competition
In another dimension of its application, this compound exhibits interesting behavior in the competition between ester and formyl groups, controlling torquoselectivity in cyclobutene electrocyclic reactions. This compound serves as a foundation for synthesizing methyl 3-formylcyclobutene-3-carboxylate, which upon thermolysis yields methyl (2H)-pyrane-5-carboxylate. This reaction sequence confirms theoretical predictions about the interplay between ester and formyl functionalities in guiding reaction outcomes, making it a fascinating area for mechanistic studies (Niwayama & Houk, 1992).
Synthesis Improvements
Furthermore, research has focused on improving the synthesis methods of closely related compounds such as 3-oxocyclobutanecarboxylic acid, which can be synthesized from methanol, acetone, and bromine through a series of steps including bromination, cyclization, salification, and hydrolysis. This improved method, characterized by its simplicity, low cost, and feasibility for large-scale preparation, is significant for the production of cyclobutanecarboxylic acid derivatives, including this compound (Huang Bin & Zhang Zheng-lin, 2010).
Keto-Enol System Studies
The compound's keto-enol system in aqueous solutions has also been the subject of extensive study, particularly the acid-strengthening effect of the cyclobutane ring. Through flash photolysis of 2-diazocyclopentane-1,3-dione in aqueous solutions, researchers produced 2-oxocyclobutylideneketene, which underwent hydration to the enol of 2-oxocyclobutanecarboxylic acid. This enol then isomerized to the keto form of the acid, with the study yielding insights into the keto-enol equilibrium constants and the remarkable increase in acidity with diminishing ring size. Such research elucidates the underlying chemical properties of this compound and related structures, enhancing our understanding of small, strained carbocyclic rings (Chang et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-9-6(8)4-2-3-5(4)7/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDEOHEJZKVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3328817.png)


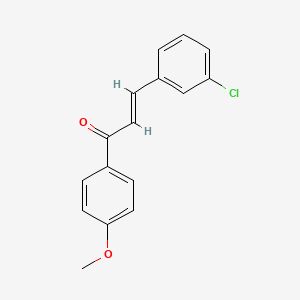
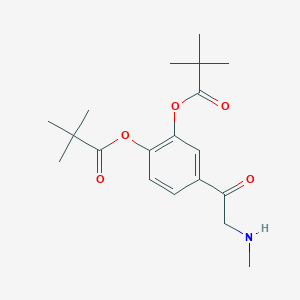
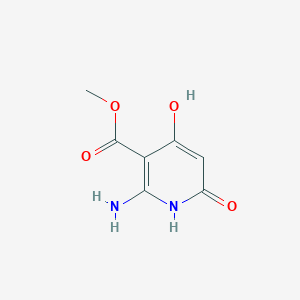

![4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3328862.png)
![1-(11-fluoro-3,3a,8,12b-tetrahydro-2H-dibenzo[3,4:6,7]cyclohepta[1,2-b]furan-2-yl)-N-methylmethanamine](/img/structure/B3328870.png)
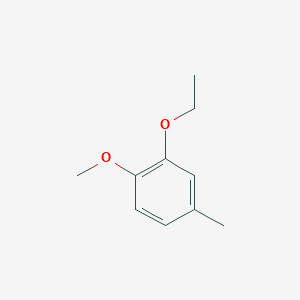
![2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3328877.png)

